molecular formula C21H21N7O2S B6548654 1-(benzenesulfonyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine CAS No. 946365-15-7

1-(benzenesulfonyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

Número de catálogo: B6548654
Número CAS: 946365-15-7
Peso molecular: 435.5 g/mol
Clave InChI: NHHCWJUMPURQPD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a triazolopyrimidine core linked to a piperazine ring substituted with a benzenesulfonyl group at position 1 and a 3-(4-methylphenyl) group at position 3 of the triazolopyrimidine. Its structure combines elements critical for receptor binding and metabolic stability. The benzenesulfonyl group enhances hydrophobicity and may influence pharmacokinetics, while the 4-methylphenyl substituent likely modulates steric interactions with target proteins .

Propiedades

IUPAC Name

7-[4-(benzenesulfonyl)piperazin-1-yl]-3-(4-methylphenyl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7O2S/c1-16-7-9-17(10-8-16)28-21-19(24-25-28)20(22-15-23-21)26-11-13-27(14-12-26)31(29,30)18-5-3-2-4-6-18/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHCWJUMPURQPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)S(=O)(=O)C5=CC=CC=C5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogues

Variations in the Sulfonyl/Piperazine Moieties

Compound Name Sulfonyl/Benzoyl Substituent Piperazine Modifications Key Features
Target Compound Benzenesulfonyl None (direct attachment) Optimized for lipophilicity and steric bulk
1-(4-Methoxy-3-methylbenzenesulfonyl)-4-[3-(3-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazine () 4-Methoxy-3-methylbenzenesulfonyl None Increased electron density from methoxy groups may enhance solubility
1-(2-Methoxybenzoyl)-4-[3-(4-methylphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazine () 2-Methoxybenzoyl None Benzoyl group reduces sulfonyl electronegativity, potentially altering binding affinity
1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine () 4-Nitrobenzenesulfonyl Benzhydryl group Nitro group introduces strong electron-withdrawing effects, possibly enhancing reactivity

Key Findings :

  • The benzenesulfonyl group in the target compound balances hydrophobicity without introducing polar substituents (e.g., methoxy or nitro groups), which may improve blood-brain barrier penetration compared to and analogues .
  • The absence of piperazine modifications (e.g., benzhydryl in ) simplifies synthesis but may limit target selectivity.

Triazolopyrimidine Core Modifications

Compound Name Triazolopyrimidine Substituent Biological Activity
Target Compound 3-(4-Methylphenyl) Unknown (structural focus)
RG7774 () 5-tert-Butyl, 3-[(1-methyl-1H-tetrazol-5-yl)methyl] Cannabinoid CB2 receptor agonist
3-Benzyl-N-(piperidin-4-yl)-3H-triazolo[4,5-d]pyrimidin-7-amine () 3-Benzyl Potential kinase inhibition (synthesis focus)
Vicasinabin () 5-tert-Butyl, 3-[(1-methyltetrazol-5-yl)methyl] CB2 receptor agonist (clinical relevance)

Key Findings :

  • The 4-methylphenyl group on the target’s triazolopyrimidine provides moderate steric bulk compared to the tetrazolylmethyl in RG7774 and vicasinabin, which are critical for CB2 receptor binding .
  • Benzyl substituents () may enhance aromatic stacking interactions but reduce metabolic stability .
Pharmacological Profiles
  • RG7774/Vicasinabin : Explicit CB2 agonism with demonstrated anti-inflammatory effects .
  • Triazolopyrimidine glycosides () : Anticancer activity against MCF-7 and A-549 cells (IC50 values pending) .

Key Findings :

  • The target compound’s synthesis likely mirrors RG7774 but avoids tetrazole incorporation, simplifying purification .
  • ’s shorter route highlights efficiency for piperidine-linked analogues .

Physicochemical Properties

Property Target Compound RG7774 () 1-(2-Methoxybenzoyl) Analogue ()
Molecular Weight ~463 g/mol (calculated) 429.47 g/mol 429.47 g/mol
LogP (Predicted) ~3.5 (benzenesulfonyl) ~2.8 (tetrazole) ~2.9 (methoxybenzoyl)
Solubility Low (hydrophobic sulfonyl) Moderate (polar tetrazole) Moderate (methoxy groups)

Key Findings :

  • The target’s higher LogP suggests superior membrane permeability but may limit aqueous solubility.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.